molecular formula C7H14ClN3 B2985811 1-Isobutyl-1H-imidazol-4-amine hydrochloride CAS No. 1779129-80-4

1-Isobutyl-1H-imidazol-4-amine hydrochloride

Cat. No.: B2985811
CAS No.: 1779129-80-4
M. Wt: 175.66
InChI Key: COSOHSWJRMXVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-1H-imidazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different substituted imidazoles.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the imidazole ring.

Scientific Research Applications

1-Isobutyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazol-4-amine hydrochloride
  • 1-Ethyl-1H-imidazol-4-amine hydrochloride
  • 1-Propyl-1H-imidazol-4-amine hydrochloride

Uniqueness

1-Isobutyl-1H-imidazol-4-amine hydrochloride is unique due to its isobutyl group, which imparts distinct chemical and physical properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Biological Activity

1-Isobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. This compound belongs to the imidazole family, which is characterized by a five-membered ring containing nitrogen atoms. Its unique isobutyl group contributes to distinct chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Weight : 163.66 g/mol
  • IUPAC Name : 1-(2-methylpropyl)imidazol-4-amine;hydrochloride
  • InChI : InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H

The biological activity of this compound primarily involves its interactions with specific molecular targets. Research indicates that this compound can inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its potential anticancer properties. Additionally, it has been noted for its antimicrobial effects, particularly against various strains of bacteria and viruses.

Antiviral Properties

One significant area of study has been its efficacy against herpes simplex virus (HSV). In animal models, particularly guinea pigs, 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine has shown promising results in reducing lesion development associated with HSV infections. The compound was administered topically and demonstrated a reduction in both the number and severity of lesions compared to untreated controls .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. This compound is no exception, showing effectiveness against various bacterial strains, which suggests potential applications in treating infections .

Case Study: Herpes Simplex Virus Efficacy

A study involving guinea pigs demonstrated that topical administration of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine significantly inhibited the development of lesions caused by HSV. The treatment was initiated either before infection or shortly after exposure, showcasing its preventive and therapeutic potential. The severity of lesions was scored on a scale from 0 (no lesion) to 5 (paralysis), indicating substantial efficacy in reducing lesion severity .

Comparative Studies

Comparative research has been conducted between 1-isobutyl compounds and other known antiviral agents like acyclovir. Results indicated that while acyclovir is effective against HSV, the imidazole derivative exhibited unique mechanisms that could complement existing antiviral therapies .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This activity suggests that further research could explore its use as a chemotherapeutic agent .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
Antiviral (HSV)Reduced lesion severity
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

1-(2-methylpropyl)imidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSOHSWJRMXVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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